Cas no 204504-03-0 (ethyl 4-isothiocyanato-3-methylbutanoate)

ethyl 4-isothiocyanato-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-isothiocyanato-3-methylbutanoate
- EN300-1458937
- 204504-03-0
-
- Inchi: 1S/C8H13NO2S/c1-3-11-8(10)4-7(2)5-9-6-12/h7H,3-5H2,1-2H3
- InChI Key: UBSMRWJEKDBJTO-UHFFFAOYSA-N
- SMILES: S=C=NCC(C)CC(=O)OCC
Computed Properties
- Exact Mass: 187.06669983g/mol
- Monoisotopic Mass: 187.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 70.8Ų
ethyl 4-isothiocyanato-3-methylbutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1458937-50mg |
ethyl 4-isothiocyanato-3-methylbutanoate |
204504-03-0 | 50mg |
$1152.0 | 2023-09-29 | ||
Enamine | EN300-1458937-250mg |
ethyl 4-isothiocyanato-3-methylbutanoate |
204504-03-0 | 250mg |
$1262.0 | 2023-09-29 | ||
Enamine | EN300-1458937-100mg |
ethyl 4-isothiocyanato-3-methylbutanoate |
204504-03-0 | 100mg |
$1207.0 | 2023-09-29 | ||
Enamine | EN300-1458937-500mg |
ethyl 4-isothiocyanato-3-methylbutanoate |
204504-03-0 | 500mg |
$1316.0 | 2023-09-29 | ||
Enamine | EN300-1458937-5000mg |
ethyl 4-isothiocyanato-3-methylbutanoate |
204504-03-0 | 5000mg |
$3977.0 | 2023-09-29 | ||
Enamine | EN300-1458937-1000mg |
ethyl 4-isothiocyanato-3-methylbutanoate |
204504-03-0 | 1000mg |
$1371.0 | 2023-09-29 | ||
Enamine | EN300-1458937-1.0g |
ethyl 4-isothiocyanato-3-methylbutanoate |
204504-03-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1458937-2500mg |
ethyl 4-isothiocyanato-3-methylbutanoate |
204504-03-0 | 2500mg |
$2688.0 | 2023-09-29 | ||
Enamine | EN300-1458937-10000mg |
ethyl 4-isothiocyanato-3-methylbutanoate |
204504-03-0 | 10000mg |
$5897.0 | 2023-09-29 |
ethyl 4-isothiocyanato-3-methylbutanoate Related Literature
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1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
Additional information on ethyl 4-isothiocyanato-3-methylbutanoate
Introduction to Ethyl 4-isothiocyanato-3-methylbutanoate (CAS No. 204504-03-0)
Ethyl 4-isothiocyanato-3-methylbutanoate (CAS No. 204504-03-0) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic applications and biological studies. Its molecular structure, featuring an isothiocyanate functional group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The isothiocyanate moiety is known for its reactivity with nucleophiles, including amines and thiols, which facilitates the formation of thiourea derivatives and other sulfur-containing compounds. These derivatives are of particular interest in medicinal chemistry due to their potential biological activities. Recent studies have highlighted the utility of ethyl 4-isothiocyanato-3-methylbutanoate in the synthesis of bioactive molecules that exhibit antimicrobial, anti-inflammatory, and even anticancer properties.
In the realm of pharmaceutical research, ethyl 4-isothiocyanato-3-methylbutanoate has been employed as a key intermediate in the development of small-molecule drugs. Its ability to undergo facile reactions with various nucleophiles allows for the rapid construction of complex scaffolds that mimic natural products and bioactive peptides. This flexibility has made it a preferred choice for medicinal chemists seeking to explore new chemical spaces for drug discovery.
One of the most compelling aspects of ethyl 4-isothiocyanato-3-methylbutanoate is its role in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in numerous biological pathways, and their inhibition is often a key strategy in the treatment of diseases such as cancer, HIV, and inflammation-related disorders. The isothiocyanate group can be readily incorporated into peptidomimetic structures designed to interact with specific protease active sites, thereby inhibiting their activity.
Recent advancements in synthetic methodologies have further enhanced the utility of ethyl 4-isothiocyanato-3-methylbutanoate. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups into the molecule, expanding its synthetic potential. These techniques have enabled the preparation of novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.
The compound's relevance extends beyond pharmaceutical applications. In materials science, ethyl 4-isothiocyanato-3-methylbutanoate has been investigated for its potential use in polymer synthesis. Its reactivity with diamines allows for the formation of polyamides with tailored properties, making it a promising candidate for developing advanced materials with applications in coatings, adhesives, and high-performance textiles.
In conclusion, ethyl 4-isothiocyanato-3-methylbutanoate (CAS No. 204504-03-0) is a versatile compound with significant implications in both pharmaceutical and materials science research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and biologists alike. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and developing innovative technologies is likely to grow.
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